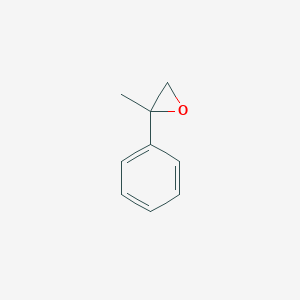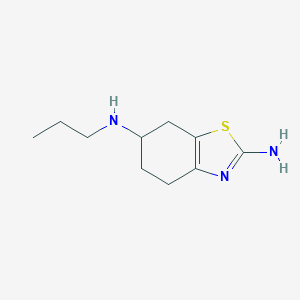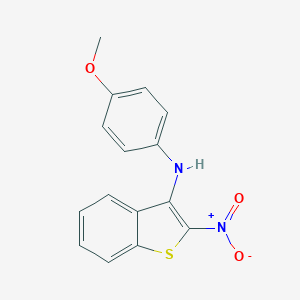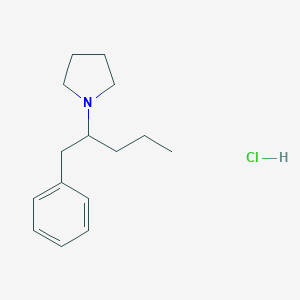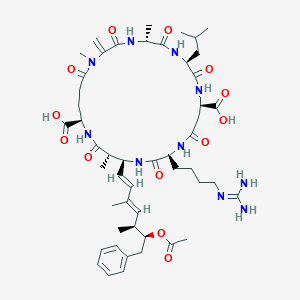
A-Admaadda-M-lhar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Admaadda-M-lhar is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a synthetic derivative of the naturally occurring amino acid, L-arginine. A-Admaadda-M-lhar has been studied extensively for its ability to regulate nitric oxide (NO) production, which is involved in various physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
Neurodevelopmental Impact of Antiepileptic Drugs
- Study Insight : The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) Study explored the long-term neurodevelopmental effects of antiepileptic drugs (AEDs) on children. The study highlighted the impact of fetal AED exposure on motor, adaptive, and emotional/behavioral functioning at age 3 years. Notably, a dose-related decline in motor and adaptive functioning was observed for specific AEDs like valproate and carbamazepine (Cohen et al., 2011).
Nanotechnology in Alzheimer's Disease Management
- Study Insight : A paper discussed the challenges and advancements in using Nanotechnology-based drug delivery systems (NTDDS) for Alzheimer's disease management. It highlighted the potential of NTDDS to improve therapeutic outcomes and patient compliance by addressing the limitations of conventional oral medications (Wen et al., 2017).
Emerging Drugs Targeting Beta-amyloid in Alzheimer's Disease
- Study Insight : This paper reviewed the progress of Phase III clinical studies of emerging drugs targeting beta-amyloid (Aβ) for the treatment of Alzheimer's disease. It discussed the potential of drugs like verubecestat, solanezumab, and others, while acknowledging the risks and the need for early intervention in the disease process (Panza et al., 2016).
Addressing Under-reporting of Adverse Drug Reactions in Public Health Programs
- Study Insight : A paper evaluated a pharmacovigilance training model aimed at improving the reporting of Adverse Drug Reactions (ADRs) in public health programs for diseases like HIV, Tuberculosis, and Malaria. It highlighted a significant increase in the reporting of ADRs after the implementation of the training model (Avong et al., 2018).
Eigenschaften
CAS-Nummer |
141663-36-7 |
|---|---|
Produktname |
A-Admaadda-M-lhar |
Molekularformel |
C50H74N10O13 |
Molekulargewicht |
1023.2 g/mol |
IUPAC-Name |
(5R,8S,11R,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[4-(diaminomethylideneamino)butyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O13/c1-27(2)23-38-47(68)59-39(49(71)72)26-41(62)55-36(17-13-14-22-53-50(51)52)46(67)56-35(19-18-28(3)24-29(4)40(73-33(8)61)25-34-15-11-10-12-16-34)30(5)43(64)57-37(48(69)70)20-21-42(63)60(9)32(7)45(66)54-31(6)44(65)58-38/h10-12,15-16,18-19,24,27,29-31,35-40H,7,13-14,17,20-23,25-26H2,1-6,8-9H3,(H,54,66)(H,55,62)(H,56,67)(H,57,64)(H,58,65)(H,59,68)(H,69,70)(H,71,72)(H4,51,52,53)/b19-18+,28-24+/t29-,30-,31+,35-,36-,37+,38-,39+,40-/m0/s1 |
InChI-Schlüssel |
WJEBNDAWEAQNLR-KDMHZOGOSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Kanonische SMILES |
CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Synonyme |
(Asp(3)-ADMAAdda(5))microcystin-LHar A-ADMAAdda-M-LHa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



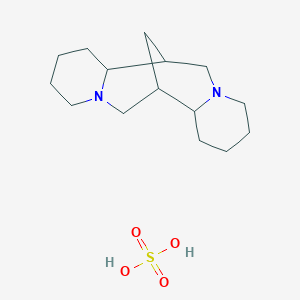
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
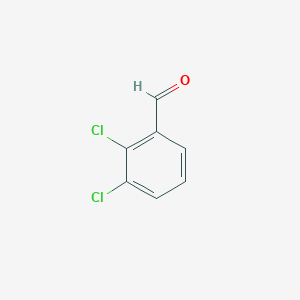
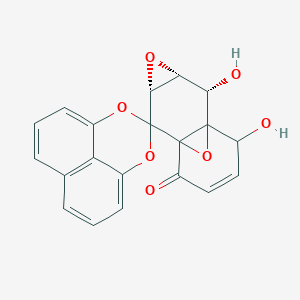
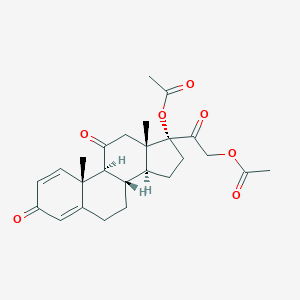
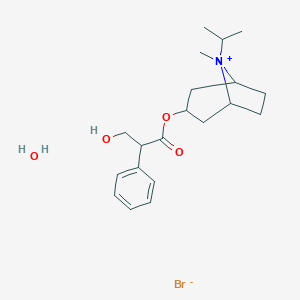

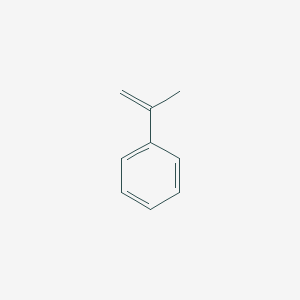
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
